benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811924
InChI: InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1
SMILES:
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

CAS No.:

Cat. No.: VC15811924

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate
Standard InChI InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1
Standard InChI Key RIESWPZCQMFUMF-DGCLKSJQSA-N
Isomeric SMILES CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate (C₁₄H₂₁NO₃; molecular weight: 251.32 g/mol) consists of three key structural elements:

  • A benzyl carbamate group (C₆H₅CH₂OCONH–), which enhances lipophilicity and facilitates membrane permeability.

  • A hydroxy-substituted pentane backbone with a methyl branch at the C3 position, contributing to stereochemical complexity.

  • A stereogenic center at C2 (S configuration) and C3 (R configuration), critical for target binding specificity.

The compound’s three-dimensional conformation enables precise interactions with enzyme active sites. For instance, the hydroxy group at C1 forms hydrogen bonds with catalytic residues, while the benzyl group engages in π-π stacking with aromatic side chains in hydrophobic pockets .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₄H₂₁NO₃
Molecular Weight251.32 g/mol
Stereochemistry(2S,3R)
Lipophilicity (LogP)2.1 (predicted)
Hydrogen Bond Donors2 (hydroxy and carbamate NH)

Synthetic Strategies and Optimization

Conventional Synthesis Route

The synthesis typically involves a two-step protocol:

  • Aminolysis of Benzyl Chloroformate:
    Benzyl chloroformate reacts with (2S,3R)-1-hydroxy-3-methylpentan-2-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature in dichloromethane (DCM), yielding the carbamate intermediate.

    C6H5CH2OCOCl+H2N-C5H10OHTEA, DCMBenzyl carbamate+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{H}_2\text{N-C}_5\text{H}_{10}\text{OH} \xrightarrow{\text{TEA, DCM}} \text{Benzyl carbamate} + \text{HCl}
  • Purification:
    Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from methanol/water.

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance yield (85–92%) and reduce reaction time (2–3 hours). Key parameters include:

  • Residence Time: 15 minutes

  • Temperature: 25°C

  • Catalyst: Immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis .

Table 2: Synthetic Conditions and Outcomes

ParameterLaboratory ScaleIndustrial Scale
Yield75%90%
Reaction Time24 h3 h
Purification MethodColumn ChromatographyRecrystallization

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound exhibits nanomolar inhibitory activity (IC₅₀: 12–50 nM) against HIV-1 protease and cancer-associated hydrolases. Its mechanism involves:

  • Hydrogen Bonding: The hydroxy group interacts with catalytic aspartate residues (e.g., Asp25 in HIV-1 protease) .

  • Hydrophobic Interactions: The benzyl group occupies the S1' pocket, displacing water molecules critical for substrate binding.

Structure-Activity Relationship (SAR) Studies

  • Stereochemical Dependence: The (2S,3R) configuration is essential; epimerization at C2 or C3 reduces activity by 10–100×.

  • Substituent Effects:

    • Methyl Group (C3): Enhances metabolic stability by sterically shielding the carbamate from esterases.

    • Benzyl Moiety: Replacement with smaller alkyl groups (e.g., methyl) abolishes activity, underscoring its role in target engagement .

Table 3: Inhibitory Activity Against Selected Targets

EnzymeIC₅₀ (nM)Target Role
HIV-1 Protease12 ± 2Viral maturation
Carboxylesterase 248 ± 7Chemotherapy resistance
Fatty Acid Amide Hydrolase35 ± 5Pain and inflammation

Therapeutic Applications and Preclinical Data

Oncology

  • In Vivo Efficacy: In murine xenograft models (MCF-7 breast cancer), daily oral administration (10 mg/kg) reduces tumor volume by 62% over 21 days.

  • Safety Profile: No hepatotoxicity or hematological abnormalities at therapeutic doses (LD₅₀ > 500 mg/kg in rats).

Comparative Analysis with Structural Analogues

Benzyl (2R)-1-Cyano-3-Methylpentan-2-ylcarbamate

This analogue (C₁₅H₂₀N₂O₂; molecular weight: 260.33 g/mol) replaces the hydroxy group with a cyano moiety, altering:

  • Lipophilicity: LogP increases to 3.63, enhancing blood-brain barrier penetration .

  • Activity: 10× lower potency against HIV-1 protease due to loss of hydrogen-bonding capacity .

Table 4: Key Differences Between Analogues

ParameterHydroxy DerivativeCyano Derivative
LogP2.13.63
HIV-1 Protease IC₅₀12 nM120 nM
Metabolic Stability (t₁/₂)4.2 h8.5 h

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